molecular formula C17H20ClN5O4 B4358929 1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4358929
M. Wt: 393.8 g/mol
InChI Key: YNKAURVAZWGKSO-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the piperidinyl group: This step involves the reaction of the pyrazole intermediate with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.

    Attachment of the chloronitrophenoxy group: This is typically done through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a chloronitrophenoxy derivative in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-4-nitrophenyl)-3-methylurea
  • 1-chloro-2-[(4-nitrophenoxy)methyl]benzene

Uniqueness

1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity.

Properties

IUPAC Name

1-[(2-chloro-4-nitrophenoxy)methyl]-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O4/c1-21-7-4-12(5-8-21)19-17(24)15-6-9-22(20-15)11-27-16-3-2-13(23(25)26)10-14(16)18/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKAURVAZWGKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
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1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
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1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
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1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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